4-[(4-Methoxyphenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one
Description
Chemical Structure and Properties
The compound 4-[(4-Methoxyphenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one (CAS: 1025387-35-2) is a piperazine-2-one derivative with a molecular formula of C24H28N4O4 and a molecular weight of 436.5 g/mol . Its structure includes a 4-methoxybenzoyl group attached to the piperazin-2-one core, with an additional 2-oxoethyl substituent linked to a 4-phenylpiperazine moiety. The compound’s Smiles representation is COc1ccc(C(=O)N2CCNC(=O)C2CC(=O)N2CCN(c3ccccc3)CC2)cc1, highlighting its hybrid pharmacophoric features .
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-32-20-9-7-18(8-10-20)24(31)28-12-11-25-23(30)21(28)17-22(29)27-15-13-26(14-16-27)19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRJLQQDTBSDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine core: This step involves the reaction of a suitable diamine with a carbonyl compound to form the piperazine ring.
Introduction of the phenylpiperazine moiety: This step involves the reaction of the piperazine core with a phenyl-substituted reagent to introduce the phenylpiperazine group.
Addition of the methoxyphenylcarbonyl group: This step involves the reaction of the intermediate compound with a methoxyphenylcarbonyl reagent to introduce the methoxyphenylcarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert them into other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may yield compounds with reduced functional groups.
Scientific Research Applications
4-[(4-Methoxyphenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological studies to investigate its potential therapeutic effects and mechanisms of action.
Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in the compound’s therapeutic effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound A : (2E)-1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
- Structure : Features a fluorophenylpiperazine group and a methoxyphenyl acryloyl chain.
- Molecular Weight : 353.39 g/mol (C20H20FN3O2) .
- Key Differences : Replacement of the piperazin-2-one core with an α,β-unsaturated ketone linker.
- Pharmacological Implications: The fluorophenyl group enhances selectivity for serotonin (5-HT1A) and dopamine D2 receptors compared to non-fluorinated analogues, as seen in related compounds targeting CNS disorders .
Compound B : 6-[2-(4-Phenylpiperazin-1-yl)ethyl]-3-(4-methoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (11l)
- Structure: Combines a thiazolopyrimidinone core with a 4-phenylpiperazine side chain.
- Molecular Weight : ~495 g/mol (C26H27N4O2S) .
- Key Differences: Incorporation of a thiazolo-pyrimidinone scaffold instead of piperazin-2-one.
- Pharmacological Implications : Demonstrated moderate affinity for dopamine D3 receptors (Ki < 100 nM) in preclinical models, suggesting utility in antipsychotic drug development .
Hybrid Molecules with Dual Pharmacophores
Compound C : (E)-5-(4-Ethoxy-3-methoxybenzylidene)-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolidine-2,4-dione
- Structure : Combines a thiazolidinedione (TZD) moiety with a 4-phenylpiperazine group.
- Molecular Weight : 481.56 g/mol (C25H27N3O5S) .
- Key Differences: Replacement of the benzoyl group with a TZD ring, known for peroxisome proliferator-activated receptor (PPAR) modulation.
- Pharmacological Implications : The TZD scaffold may confer antidiabetic or anti-inflammatory properties, while the phenylpiperazine moiety retains CNS activity .
Compound D : 4-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)butanoyl-N-phenylpiperazine-1-carboxamide
- Structure: Features a benzooxazinone core linked to a phenylpiperazine carboxamide.
- Molecular Weight : 445.18 g/mol (C23H26N4O4) .
- Key Differences: The benzooxazinone group enhances metabolic stability compared to simpler piperazinones, as evidenced by improved oral bioavailability in rodent studies .
Bivalent and Multitarget Compounds
Compound E : AZD5153 (Bivalent BET Inhibitor)
- Structure : Contains a triazolopyridazine core with dual bromodomain-binding motifs.
- Molecular Weight : ~528 g/mol (C27H27F3N4O2) .
- Key Differences: Bivalent design increases potency (IC50 < 10 nM for BRD4) compared to monovalent analogues.
- Pharmacological Implications: Demonstrates superior tumor growth inhibition in xenograft models via c-Myc downregulation, highlighting the advantage of multivalency in targeting epigenetic regulators .
Comparative Analysis Table
Research Findings and Implications
- Structural Flexibility: The piperazin-2-one core in the target compound allows for versatile substitutions, balancing receptor affinity and pharmacokinetic properties. However, analogues like Compound D (benzooxazinone) show superior metabolic stability .
- Selectivity vs. Potency : Fluorinated derivatives (e.g., Compound A) exhibit enhanced receptor selectivity, whereas bivalent compounds (e.g., AZD5153) achieve higher potency through cooperative binding .
- Therapeutic Potential: Hybrid molecules (e.g., Compound C) demonstrate multitarget capabilities, suggesting broader applications in metabolic and CNS disorders .
Biological Activity
The compound 4-[(4-Methoxyphenyl)carbonyl]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a piperazine core, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive drugs and agents with antimicrobial properties.
Antidepressant Effects
Research indicates that piperazine derivatives can exhibit significant antidepressant activity. A study on similar compounds demonstrated that modifications at the piperazine ring can enhance binding affinity to serotonin receptors, which are crucial in mood regulation. Specifically, the introduction of methoxy groups has been shown to increase the efficacy of these compounds in preclinical models .
Anticancer Properties
Piperazine derivatives have also been investigated for their anticancer potential. Compounds structurally related to this compound have been reported to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation. For instance, certain derivatives demonstrated cytotoxic effects against breast cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The antimicrobial properties of piperazine derivatives are well-documented. A series of studies have shown that these compounds can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis .
Case Studies
- Antidepressant Activity : A study evaluating a series of coumarin-piperazine derivatives found that specific modifications led to enhanced binding affinity for serotonin receptors, resulting in improved antidepressant effects in animal models .
- Anticancer Potential : In a comparative study, a derivative of 4-(methoxyphenyl)piperazine was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values below 20 µM. The study highlighted the importance of substituent positioning on the piperazine ring for maximizing anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of piperazine derivatives against Staphylococcus aureus. Results indicated that modifications at the para position of the phenyl ring significantly enhanced antibacterial potency, with some compounds achieving MIC values as low as 5 µg/mL .
Research Findings
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, leveraging piperazine and carbonyl chemistry. Key steps include:
- Amide coupling : React 4-methoxybenzoyl chloride with a piperazine precursor under anhydrous conditions (e.g., DMF as solvent, 0–5°C) .
- Alkylation : Introduce the 2-oxoethyl group via nucleophilic substitution using bromoacetyl bromide, followed by coupling with 4-phenylpiperazine .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) .
Basic: Which spectroscopic techniques are critical for structural characterization?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve piperazine protons (δ 2.5–3.5 ppm), methoxyphenyl (δ 3.8 ppm), and carbonyl carbons (δ 165–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated: C₂₅H₂₇N₄O₃⁺, 455.20 g/mol) .
- IR : Detect carbonyl stretches (~1680 cm⁻¹ for amide, ~1720 cm⁻¹ for ketone) .
Advanced: How can reaction mechanisms for key synthetic steps be validated?
- Kinetic Studies : Track intermediates via in situ NMR or HPLC to identify rate-limiting steps (e.g., piperazine alkylation) .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate transition states for amide bond formation and verify steric/electronic effects .
- Isotope Labeling : Introduce ¹³C at carbonyl groups to confirm reaction pathways via isotopic splitting in NMR .
Advanced: How should researchers resolve contradictions in reported reaction yields?
Discrepancies in yields (e.g., 40–75% for piperazine alkylation) arise from:
- Solvent Polarity : Lower yields in polar aprotic solvents (DMF) due to side reactions; switch to THF with catalytic KI .
- Temperature Control : Exothermic reactions above 25°C promote dimerization; use ice baths and slow reagent addition .
- Catalyst Purity : Impure Pd/C in coupling steps reduces efficiency; pre-wash catalysts with ethyl acetate .
Advanced: What strategies are recommended for crystallographic analysis of this compound?
- Crystal Growth : Use slow vapor diffusion (acetonitrile/chloroform) to obtain single crystals .
- X-ray Diffraction : Collect data at 100 K (λ = 0.71073 Å) to resolve torsional angles between piperazine and phenyl groups. Compare with CCDC databases for validation .
- Refinement : Apply SHELXL-97 with anisotropic displacement parameters for non-H atoms. Final R-factor should be <0.05 .
Advanced: How can biological targets be identified given its structural complexity?
- Molecular Docking : Screen against GPCRs (e.g., serotonin receptors) using AutoDock Vina; prioritize targets with binding energy < -8 kcal/mol .
- SAR Studies : Modify substituents (e.g., replace methoxy with ethoxy) to assess impact on receptor affinity .
- In Vitro Assays : Test cAMP modulation in HEK-293 cells transfected with 5-HT₁A receptors .
Advanced: What analytical methods are suitable for stability studies under physiological conditions?
- HPLC Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation peaks over 48 hours .
- LC-MS Metabolite ID : Identify oxidation products (e.g., hydroxylation at phenylpiperazine) using Q-TOF MS .
- Circular Dichroism : Confirm conformational stability in aqueous buffers with 0.1% Tween-80 .
Advanced: How can researchers address low solubility in aqueous media?
- Co-solvent Systems : Use 10% DMSO/PBS (v/v) or cyclodextrin inclusion complexes (5% w/v) .
- Prodrug Design : Introduce phosphate esters at the piperazine nitrogen for enhanced bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
